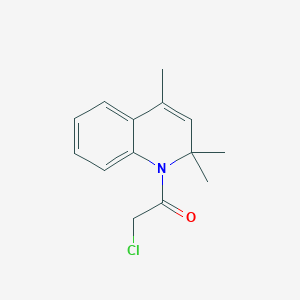

2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone

Description

2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone (CAS: 14036-98-7) is a quinoline-derived compound with the molecular formula C₁₄H₁₈ClNO and a molecular weight of 251.75 g/mol . It features a chloroacetyl group (-COCH₂Cl) attached to a 2,2,4-trimethylquinoline scaffold, a bicyclic aromatic system with a nitrogen heteroatom.

Properties

IUPAC Name |

2-chloro-1-(2,2,4-trimethylquinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOCXSDAYZGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone typically involves the reaction of 2,2,4-trimethylquinoline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of quinoline alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone is , with a molecular weight of 249.74 g/mol. The structure features a chloro group attached to a quinoline derivative, which contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

One of the most prominent applications of this compound is its antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit potent antibacterial and antifungal activities. For instance, studies have shown that quinoline derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit key enzymes or pathways associated with tumor growth .

Enzyme Inhibition Studies

This compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it has shown potential as an inhibitor of protein kinases, which are critical in various signaling pathways in cancer and other diseases . The inhibition profile can provide insights into its mechanism of action and therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include halogenation and acylation processes. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact .

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Halogenation | Chlorine gas | 85 |

| 2 | Acylation | Acetic anhydride | 90 |

| 3 | Purification | Column chromatography | 95 |

Case Study 1: Antibacterial Activity Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several quinoline derivatives, including this compound. These compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer potential of this compound against various cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The chloro and quinoline moieties may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Core Structure Diversity: The target compound’s quinoline core offers rigidity and π-conjugation, contrasting with indole (planar, N-heterocyclic), phenyl (simple aromatic), and fluorene (polycyclic) systems. These structural differences influence electronic properties and steric accessibility .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity of the chloroacetyl group, facilitating nucleophilic substitution.

- Synthetic Yields : Indole-based derivatives exhibit lower yields (11–23%), possibly due to side reactions under prolonged heating . Phenyl derivatives achieve higher yields (44–78%) via optimized biphasic conditions .

Physicochemical Properties

- Lipophilicity: The trimethylquinoline group in the target compound increases hydrophobicity compared to phenyl or indole derivatives, which may enhance membrane permeability but reduce aqueous solubility .

- Stability: Chloroacetyl compounds are generally prone to hydrolysis, but steric shielding from the quinoline’s methyl groups could improve stability relative to unhindered analogs like 2-chloro-1-(3-chlorophenyl)ethanone .

Key Differences :

- Pharmacological Potential: Quinoline derivatives (target compound) are more likely to intercalate into DNA or inhibit enzymes like topoisomerases compared to phenyl-based analogs .

- Stereoselectivity: The target’s rigid quinoline structure may limit conformational flexibility, reducing suitability for enantioselective catalysis compared to dichlorophenyl derivatives .

- Regulatory Concerns: Chroman- and phenyl-based chloroethanones are monitored as genotoxic impurities, whereas the target compound’s toxicity profile remains uncharacterized .

Reactivity in Further Transformations

- Nucleophilic Substitution: The chloroacetyl group reacts with amines, thiols, or alcohols. The target compound’s steric hindrance may slow these reactions compared to less hindered analogs (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) .

- Hantzsch Thiazole Synthesis: Fluorene-based 2-chloroethanones react efficiently with thiourea to form thiazoles (97% yield), suggesting the target compound could participate in similar cyclizations if steric effects permit .

Biological Activity

2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16ClNO

- Molecular Weight : 249.74 g/mol

- Structure : The compound features a chloro group and a quinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Antitumor Activity

Recent research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:

- Inhibition of Kinases : Studies have shown that related quinoline derivatives can inhibit key protein kinases involved in cancer progression. For example, compounds tested against NPM1-ALK and JAK3 showed IC50 values ranging from 0.25 to 0.78 µM, suggesting potent activity against these targets .

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Cell Proliferation : Similar quinoline derivatives have been documented to inhibit cell proliferation in various cancer cell lines.

- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Properties : Some studies have indicated that quinoline derivatives possess antioxidant activities that may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with quinoline derivatives:

Toxicity and Safety Profile

The safety profile of this compound indicates potential toxicity:

Q & A

Q. What is the standard protocol for synthesizing 2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone?

The synthesis typically involves reacting chloroacetyl chloride with 2,2,4-trimethyl-3,4-dihydroquinoline under anhydrous conditions. Key steps include:

- Acylation : The quinoline derivative reacts with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C.

- Workup : The product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol .

- Characterization : Confirm purity using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and structural identity via ¹H/¹³C NMR (e.g., ketone carbonyl signal at ~200 ppm) .

Q. How is the compound’s molecular structure validated experimentally?

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, quinoline ring planarity) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 215.3 (C₁₄H₁₇ClNO) .

- FTIR : Key absorptions include C=O stretch (~1680 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced Reaction Chemistry

Q. What strategies optimize yield in nucleophilic substitution reactions involving this compound?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct suppression .

Q. How does steric hindrance from the 2,2,4-trimethylquinoline moiety influence reactivity?

The bulky substituents:

- Limit electrophilic attack at the quinoline nitrogen, favoring reactions at the chloroethanone group.

- Modulate regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring Pd(PPh₃)₄ and extended reaction times (~24 h) .

Structural and Spectral Analysis

Q. How are contradictions in NMR data resolved (e.g., unexpected splitting patterns)?

Q. What advanced techniques validate conformational dynamics in solution?

- NOESY : Detects spatial proximity between the chloroethanone chain and quinoline methyl groups.

- DFT calculations : Compare experimental NMR shifts with theoretical models (e.g., B3LYP/6-31G*) .

Biological Activity and Mechanistic Studies

Q. What assays evaluate the compound’s enzyme inhibition potential?

- Kinetic assays : Measure IC₅₀ values against targets like cytochrome P450 using fluorogenic substrates.

- Molecular docking : Simulate binding to enzyme active sites (e.g., AutoDock Vina) to predict affinity .

Q. How do structural modifications enhance bioactivity?

- SAR studies : Replace the chlorine atom with fluorine to increase electronegativity and membrane permeability.

- Quinoline ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking with biological targets .

Data Interpretation and Contradictions

Q. How to address discrepancies in reported melting points (e.g., 120°C vs. 125°C)?

Q. Why do UV-Vis spectra vary between synthetic batches?

- Impurity profiling : Trace aromatic byproducts (e.g., unreacted quinoline) absorb at 280–300 nm.

- HPLC-PDA : Quantifies impurities using a C18 column (acetonitrile/water gradient) .

Advanced Applications in Material Science

Q. How is the compound utilized in coordination chemistry?

- Ligand design : The ketone and quinoline nitrogen bind transition metals (e.g., Cu²⁺), forming complexes with luminescent properties.

- Single-crystal analysis : Confirms octahedral geometry in Cu complexes via X-ray diffraction .

Q. What role does it play in photoactive materials?

- Photoluminescence : The conjugated quinoline system emits at 450 nm (λex = 350 nm), tunable via halogen substitution.

- TD-DFT : Models excited-state behavior for OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.